4-chloro-N-(3-chloro-4-methylphenyl)benzamide 4-chloro-N-(3-chloro-4-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 199726-58-4
VCID: VC7708061
InChI: InChI=1S/C14H11Cl2NO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl
Molecular Formula: C14H11Cl2NO
Molecular Weight: 280.15

4-chloro-N-(3-chloro-4-methylphenyl)benzamide

CAS No.: 199726-58-4

Cat. No.: VC7708061

Molecular Formula: C14H11Cl2NO

Molecular Weight: 280.15

* For research use only. Not for human or veterinary use.

4-chloro-N-(3-chloro-4-methylphenyl)benzamide - 199726-58-4

Specification

CAS No. 199726-58-4
Molecular Formula C14H11Cl2NO
Molecular Weight 280.15
IUPAC Name 4-chloro-N-(3-chloro-4-methylphenyl)benzamide
Standard InChI InChI=1S/C14H11Cl2NO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
Standard InChI Key WXABGWMWOMYZGI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

4-Chloro-N-(3-chloro-4-methylphenyl)benzamide (PubChem CID: 295240) is defined by the systematic IUPAC name 4-chloro-N-(3-chloro-4-methylphenyl)benzamide. Its molecular formula is C₁₄H₁₁Cl₂NO, with a molar mass of 280.1 g/mol . The SMILES notation CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl delineates its structure: a benzamide core substituted with chlorine at the 4-position and a 3-chloro-4-methylphenyl group attached via an amide bond .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight280.1 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors2 (amide carbonyl oxygen)
logP (Octanol-Water)3.82 (estimated)
Topological Polar Surface Area29.1 Ų

The InChIKey WXABGWMWOMYZGI-UHFFFAOYSA-N facilitates unambiguous database indexing . X-ray crystallography data are unavailable, but computational models predict a planar amide group and orthogonal orientation of the chlorinated aromatic rings.

Synthesis and Manufacturing

Established Synthetic Routes

The compound is typically synthesized via amidation of 4-chlorobenzoyl chloride with 3-chloro-4-methylaniline. A patent by CN105936625A details a related process for analogous benzamides, employing N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents . Although this method targets 3-amino-4-chloro derivatives, it underscores the feasibility of adapting peptide-coupling strategies for halogenated benzamides.

Representative Procedure:

  • Activation: 4-Chlorobenzoic acid is treated with DIC and HOBt in dichloromethane to form an active ester.

  • Amidation: The intermediate reacts with 3-chloro-4-methylaniline at 20–25°C for 4–6 hours.

  • Work-Up: The crude product is purified via column chromatography (petroleum ether/ethyl acetate) .

Yield optimization (>85%) requires stoichiometric control of HOBt to suppress side reactions .

Scalability and Industrial Relevance

Industrial production remains limited, but the compound’s role as a precursor to agrochemicals and pharmaceuticals justifies further process development. Challenges include the removal of residual coupling agents and ensuring regioselectivity in chlorination steps.

Physicochemical Properties

Solubility and Stability

4-Chloro-N-(3-chloro-4-methylphenyl)benzamide is lipophilic (logP ~3.82), with negligible water solubility (<0.1 mg/mL at 25°C). It dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons . Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to light may induce dechlorination.

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=2.4 Hz, 1H, Ar-H), 7.20 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 2.35 (s, 3H, CH₃) .

Biological Activity and Applications

Enzymatic Interactions

Molecular docking simulations suggest moderate affinity (Ki: ~15 µM) for bacterial dihydrofolate reductase (DHFR), a target for antifolate antibiotics . The chloro substituents likely engage in hydrophobic interactions with the enzyme’s active site.

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